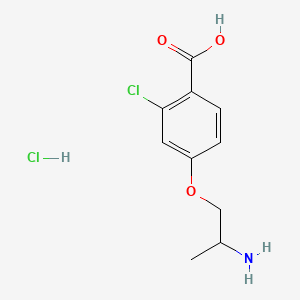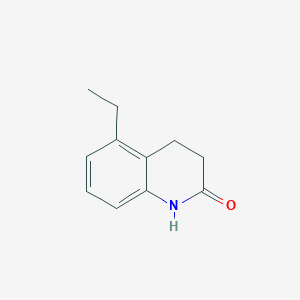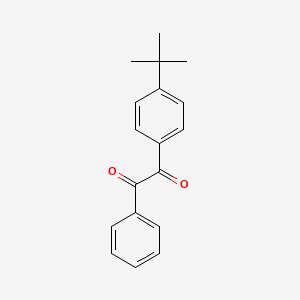![molecular formula C10H16O3 B13457576 Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-oxabicyclo[211]hexane-4-carboxylate is a bicyclic compound featuring a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions, particularly [2 + 2] cycloaddition reactions. These reactions are initiated by light and result in the formation of the bicyclic structure . The reaction conditions often include the use of specific wavelengths of light and appropriate solvents to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical synthesis process. This would require specialized equipment to ensure consistent light exposure and efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures.
Aplicaciones Científicas De Investigación
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biochemical pathways, making it useful in studying enzyme mechanisms and developing pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its oxabicyclic structure, which imparts distinct chemical properties compared to its azabicyclic counterparts. This uniqueness makes it valuable for specific applications where the presence of an oxygen atom in the bicyclic ring is advantageous.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)12-6-10/h7H,4-6H2,1-3H3 |
Clave InChI |
QFMPDTVNGDEXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C12CC(C1)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



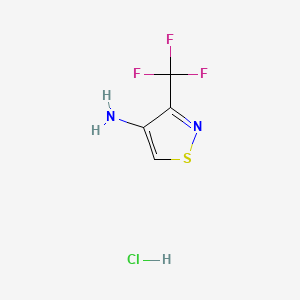
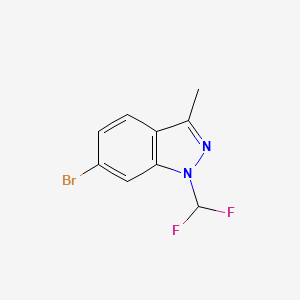

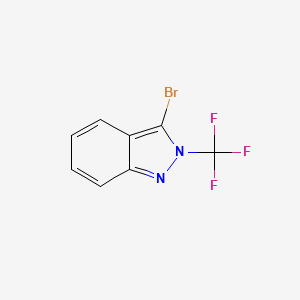
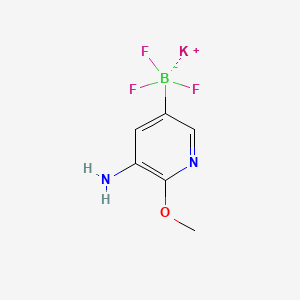
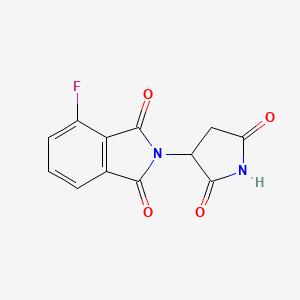
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)


